2-喹啉磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

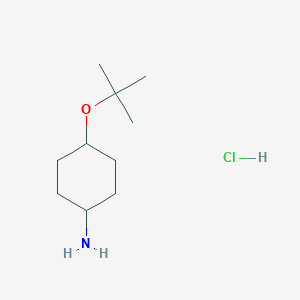

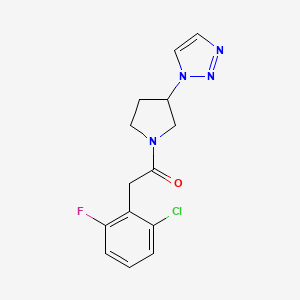

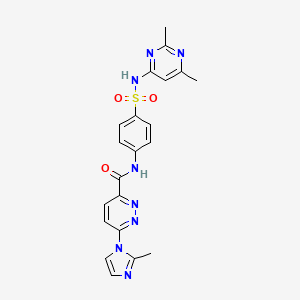

Quinoline-2-sulfonamide is a compound that contains a total of 23 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 sulfonamide .

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . A series of quinoline sulfonyl chloride derivatives, including quinoline sulfonamides with 2-substituted quinazolin-4 (3H)-ones, have been synthesized and characterized .

Molecular Structure Analysis

In the molecular structure of Quinoline-2-sulfonamide, the sulfamoyl -NH2 group is involved in intermolecular hydrogen bonding with the sulfonamide O and quinoline N atoms . In the crystal, molecules are linked into dimers via pairs of N-H⋯N hydrogen bonds, forming an R 2 2 (10) motif .

Chemical Reactions Analysis

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . The synthesis of quinoline derivatives through multicomponent reactions (MCRs) has emerged as an efficient and versatile strategy in organic synthesis .

Physical and Chemical Properties Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

科学研究应用

抗癌特性

2-喹啉磺酰胺衍生物作为潜在的抗癌药物引起了人们的关注。 例如,由 Abdel-Wahab 及其同事设计的化合物 37 对乳腺癌、肺癌和中枢神经系统 (CNS) 肿瘤表现出强效活性 。该领域的进一步研究可能导致新型癌症疗法的出现。

神经治疗学

喹啉-磺酰胺已被探索为多靶点神经治疗剂。 特别是,像 a5、a11 和 a12 这样的化合物对单胺氧化酶 A (MAO-A)、单胺氧化酶 B (MAO-B)、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶表现出有希望的抑制活性 。这些发现表明了其在神经退行性疾病中的潜在应用。

药物化学研究

喹啉基团由于其广泛的生物活性谱而成为无可争议的药效团。 研究人员通过有效的合成方法利用了众多衍生物,扩展了喹啉支架用于药物开发 。研究进一步的功能化衍生物可以产生有价值的见解。

药物设计与开发

2-喹啉磺酰胺衍生物为药物设计提供了核心模板。其结构多样性和生物活性使其成为开发新型治疗药物的理想候选者。 最近的体内和体外筛选突出了其在未来药物发现中的潜力 。

绿色合成方法

研究人员探索了喹啉衍生物的绿色合成方法。 例如,已经开发了微波辅助区域选择性修饰,强调了可持续且高效的合成路线 。研究更绿色的方法可以增强其实际应用。

树枝状离子液体 (IL)

已经合成和表征了基于喹啉的树枝状 IL。 这些新型材料有望用于各种应用,包括催化、分离和药物递送 。

总之,2-喹啉磺酰胺及其衍生物在从癌症治疗到神经治疗学和绿色合成等各个领域提供了令人兴奋的前景。持续的研究将揭示其全部潜力,并为医药及其他领域的创新应用铺平道路。 🌟 .

作用机制

Target of Action

Quinoline-2-sulfonamide, a hybrid of quinoline and sulfonamide, has been found to target multiple enzymes and proteins. It has been shown to inhibit a variety of enzymes, receptors, and proteins, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor-2 (HER2), heat shock protein 90 (Hsp90), histone deacetylases (HDACs), topoisomerase, tyrosine kinases, and tubulin polymerization . Sulfonamides can target aromatase, anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .

Mode of Action

Quinoline-2-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by Quinoline-2-sulfonamide leads to the inhibition of the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA growth and cell division or replication . This results in the inhibition of bacterial growth.

Pharmacokinetics

The pharmacokinetics of sulfonamides, a group to which Quinoline-2-sulfonamide belongs, indicate that absorption from the gastrointestinal tract is rapid and almost complete (over 80% on average). Plasma levels reach their peak in 2–6 hours, while urinary levels start rising from 30 minutes following intake .

Result of Action

The result of Quinoline-2-sulfonamide’s action is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . In the context of cancer cells, Quinoline-2-sulfonamide hybrids have shown potential activity against various cancers like breast cancer, colon cancer, liver cancer, lung cancer, pancreas cancer, prostate cancer, stomach cancer, and renal cancer .

未来方向

生化分析

Biochemical Properties

Quinoline-2-sulfonamide has been designed and synthesized as a dual inhibitor of monoamine oxidases (MAOs) and cholinesterases (ChEs) . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions .

Cellular Effects

The effects of Quinoline-2-sulfonamide on cells are primarily related to its inhibitory effects on MAOs and ChEs . By inhibiting these enzymes, Quinoline-2-sulfonamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline-2-sulfonamide exerts its effects at the molecular level through binding interactions with MAOs and ChEs . This leads to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits potent inhibitory effects against specific enzymes .

Metabolic Pathways

Quinoline-2-sulfonamide is involved in the metabolic pathways of MAOs and ChEs . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

quinoline-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMKWAIIKFEUKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952651-45-5 |

Source

|

| Record name | quinoline-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)

![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)

![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)

![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)

![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)

![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)